Cinnamamide derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. These compounds, which are structurally related to cinnamic acid, have been shown to possess antimicrobial, anticancer, and antioxidant properties. The introduction of various substituents into the cinnamamide scaffold has led to the development of compounds with enhanced potency and selectivity for various biological targets123.
Cinnamamide derivatives have shown promising antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. Notably, some derivatives have been effective against clinical strains of methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant coagulase-negative Staphylococcus (MRCNS), with minimal inhibitory concentrations (MICs) as low as 1–4 µg/mL. These compounds have also demonstrated the ability to inhibit biofilm formation, which is a significant factor in the persistence and resistance of bacterial infections3.
The anticancer potential of cinnamamide derivatives has been evaluated through in vitro studies on various cancer cell lines, including leukemia, liver, lung, cervical, ovarian, and breast cancer cells. Some derivatives have shown potent inhibitory effects on cell proliferation, with IC50 values below 10 µg/mL. The induction of apoptosis in cancer cells has been suggested as a possible mechanism for the observed antitumor effects23.
In addition to their antimicrobial and anticancer activities, cinnamamide derivatives have also been investigated for their antioxidant properties. Assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) have revealed that certain derivatives possess strong radical scavenging abilities, which could be beneficial in protecting against oxidative stress-related diseases3.
The mechanism of action of cinnamamide derivatives varies depending on the specific compound and the biological target. For instance, N-(2-(4-hydroxyphenyl)ethyl)-4-chlorocinnamide has been identified as a highly potent and selective antagonist of the NR1A/2B subtype of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic transmission and plasticity in the central nervous system1. On the other hand, certain N-(4-phenylthiazol-2-yl)cinnamamide derivatives have demonstrated anti-proliferative activities, with the most potent analogues showing the ability to induce apoptosis in cancer cells, as evidenced by flow cytometry analysis and Hoechst 33358 staining assays2. The antimicrobial activity of cinnamamide derivatives has also been explored, with compounds showing significant activity against various strains of bacteria and fungi, as well as the ability to inhibit biofilm formation3.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: